Neurotensin (1-11)

Description

Properties

IUPAC Name |

(4S)-5-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1R)-1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H99N19O18/c1-35(2)31-45(80-55(93)41-22-24-52(89)75-41)57(95)81-46(32-36-14-18-38(86)19-15-36)58(96)76-42(23-25-53(90)91)56(94)82-47(34-51(68)88)59(97)79-43(9-3-4-26-67)62(100)84-29-7-12-49(84)60(98)77-40(10-5-27-73-65(69)70)54(92)78-44(11-6-28-74-66(71)72)63(101)85-30-8-13-50(85)61(99)83-48(64(102)103)33-37-16-20-39(87)21-17-37/h14-21,35,40-50,86-87H,3-13,22-34,67H2,1-2H3,(H2,68,88)(H,75,89)(H,76,96)(H,77,98)(H,78,92)(H,79,97)(H,80,93)(H,81,95)(H,82,94)(H,83,99)(H,90,91)(H,102,103)(H4,69,70,73)(H4,71,72,74)/t40-,41-,42-,43-,44-,45-,46-,47-,48+,49-,50-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQGKXAMPVUPEU-JXYYACCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N3CCCC3C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)NC(=O)C5CCC(=O)N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CCC[C@H]3C(=O)N[C@H](CC4=CC=C(C=C4)O)C(=O)O)NC(=O)[C@@H]5CCC(=O)N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H99N19O18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60224841 |

Source

|

| Record name | Neurotensin (1-11) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60224841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1446.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74032-89-6 |

Source

|

| Record name | Neurotensin (1-11) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074032896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neurotensin (1-11) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60224841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Primary Sequence and Core Function of Neurotensin (1-11)

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the study of Neurotensin. It provides an in-depth exploration of the primary sequence of the active fragment Neurotensin (1-11), its structural and functional implications, and the state-of-the-art experimental methodologies used for its characterization.

I. The Molecular Blueprint: Primary Sequence of Neurotensin (1-11)

Neurotensin (NT) is a 13-amino acid neuropeptide with a wide array of functions in both the central and peripheral nervous systems.[1][2] The full sequence of bovine neurotensin is pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu-OH.[3] However, extensive research has demonstrated that the biological activity is primarily encapsulated within the C-terminal region of the peptide.[1][4] The N-terminal portion, specifically the fragment (1-11), represents a critical component that is often studied to understand receptor interaction and metabolic breakdown.

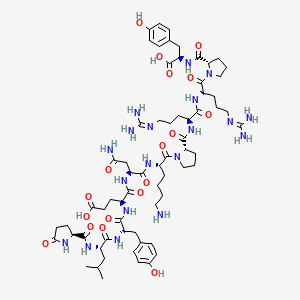

The primary amino acid sequence of Neurotensin (1-11) is as follows:

Pyr-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr

-

Pyr (Pyroglutamic acid): The sequence begins with a modified N-terminal glutamate residue, pyroglutamic acid. This cyclized structure is not a post-translational modification but a result of the precursor processing. Its presence confers significant resistance to degradation by aminopeptidases, thereby increasing the peptide's in vivo half-life.

-

C-Terminus: The full Neurotensin (1-13) peptide's activity is largely driven by its C-terminal amino acids.[1] Modifications to residues 10-13 have been shown to considerably decrease biological response.[4] The fragment NT(1-11) is a major product of metabolic cleavage, specifically at the Tyr-11-Ile-12 bond, a process sensitive to the endopeptidase 24.11 inhibitor phosphoramidon.[5]

Table 1: Physicochemical Properties of Neurotensin (1-11)

| Property | Value |

| Sequence | Pyr-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr |

| Molecular Formula | C64H93N19O16 |

| Average Molecular Weight | 1400.54 g/mol |

| Theoretical pI | 10.98 |

| Charge at pH 7 | +3 |

II. Biological Receptors and Signal Transduction

Neurotensin exerts its physiological effects by binding to a family of specific receptors. Understanding these interactions is fundamental to elucidating its function.

-

Neurotensin Receptor 1 (NTS1): A high-affinity, G protein-coupled receptor (GPCR) that is the primary mediator of NT's classical effects.[6][7] It is widely expressed in the brain, particularly in dopaminergic pathways, and in the intestine.[7][8]

-

Neurotensin Receptor 2 (NTS2): A second GPCR with distinct signaling properties and a different affinity profile for various NT analogs.[6] NTS2 is implicated in opioid-independent analgesia.[9]

-

Neurotensin Receptor 3 (NTS3/Sortilin): A single-transmembrane domain receptor that differs significantly from the GPCR family members and is involved in protein sorting.[2]

Upon binding to its primary receptor, NTS1, Neurotensin initiates a cascade of intracellular signaling events. The receptor couples to multiple G protein subtypes, leading to a pleiotropic signaling signature.[10]

-

G Protein Activation: NTS1 activation robustly engages Gαq, Gαi1, GαoA, and Gα13 proteins.[10]

-

Second Messenger Production:

-

Gαq Pathway: Activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).

-

Gαi/o Pathway: Inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

-

-

MAPK Pathway Activation: Neurotensin signaling also leads to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a key pathway in regulating cell proliferation and survival.[10]

-

β-Arrestin Recruitment: Like many GPCRs, NTS1 recruits β-arrestins 1 and 2 following agonist stimulation, which is crucial for receptor desensitization, internalization, and biased signaling.[10]

Neurotensin Signaling Pathway Diagram

Caption: Neurotensin binding to NTS1 activates multiple G proteins, leading to diverse downstream signaling cascades.

III. The Experimental Workbench: Protocols for Analysis

Characterizing the interaction of Neurotensin (1-11) and its analogs with its receptors requires robust and validated experimental protocols. As a Senior Application Scientist, I emphasize the importance of self-validating systems where experimental design includes inherent controls to ensure data integrity.

A. Protocol: Competitive Radioligand Binding Assay for NTS1

This protocol is designed to determine the binding affinity (expressed as the inhibition constant, Ki) of a test compound for the NTS1 receptor.

-

Principle & Causality: This assay measures the ability of an unlabeled test compound (e.g., NT 1-11) to compete with a radiolabeled ligand (e.g., [³H]Neurotensin) for binding to the NTS1 receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a Ki value. This provides a quantitative measure of the compound's affinity for the receptor.

-

Materials:

-

Cell Membranes: Membranes prepared from CHO-K1 or HEK293 cells stably expressing the human NTS1 receptor.[11] Urea-washing of membranes is recommended to remove endogenous G-proteins, which can affect ligand affinity states.[12]

-

Radioligand: [³H]Neurotensin (specific activity ~80-120 Ci/mmol).

-

Test Compound: Neurotensin (1-11) or analog, dissolved in an appropriate vehicle.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1% BSA, 0.004% bacitracin.[12] Bacitracin is included as a peptidase inhibitor to prevent degradation of the peptide ligands.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

-

Step-by-Step Methodology:

-

Preparation: Thaw NTS1-expressing cell membranes on ice. Resuspend in binding buffer to a final concentration of 10-20 µg of protein per well.

-

Assay Setup (in triplicate):

-

Total Binding: Add 50 µL cell membranes, 50 µL of [³H]NT (at a final concentration near its Kd, e.g., 2-3 nM), and 50 µL of binding buffer.

-

Non-specific Binding (NSB): Add 50 µL cell membranes, 50 µL of [³H]NT, and 50 µL of a high concentration of unlabeled Neurotensin (e.g., 1 µM) to saturate all specific binding sites.

-

Competition: Add 50 µL cell membranes, 50 µL of [³H]NT, and 50 µL of the test compound at various concentrations (typically a 10-point serial dilution, from 1 pM to 10 µM).

-

-

Incubation: Incubate the plate at 4°C for 60-90 minutes to reach binding equilibrium.[12]

-

Termination & Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Immediately wash the filters three times with 3 mL of ice-cold wash buffer to remove any non-specifically trapped radioactivity.

-

Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use a non-linear regression analysis (one-site fit Ki model) to determine the IC50 value.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Experimental Workflow: Competitive Binding Assay

Caption: Workflow for a competitive radioligand binding assay to determine the affinity of a test compound.

IV. References

-

[Synthesis and biological activity of cyclic and linear analogs of C-terminal fragments of neurotensin]. PubMed. Available at: [Link]

-

Reduced peptide bond pseudopeptide analogues of neurotensin: binding and biological activities, and in vitro metabolic stability. PubMed. Available at: [Link]

-

Neurotensin analogues. Structure--activity relationships. PubMed. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of the First Radio-Metalated Neurotensin Analogue Targeting Neurotensin Receptor 2. PubMed Central. Available at: [Link]

-

The signaling signature of the neurotensin type 1 receptor with endogenous ligands. Faseb. Available at: [Link]

-

Neurotensin. Wikipedia. Available at: [Link]

-

Neurotensin receptors: binding properties, transduction pathways, and structure. PubMed. Available at: [Link]

-

Neurotensin Enhances Locomotor Activity and Arousal and Inhibits Melanin-Concentrating Hormone Signaling. Karger Publishers. Available at: [Link]

-

Phylogenetic history, pharmacological features, and signal transduction of neurotensin receptors in vertebrates. PubMed. Available at: [Link]

-

Neurotensin analogs. Structure-activity relationships. Journal of Medicinal Chemistry. Available at: [Link]

-

Neurotensin receptors. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

-

Neurotensin (1-11); [74032-89-6]. Aapptec Peptides. Available at: [Link]

-

Development of a Fluorescent Ligand for the Intracellular Allosteric Binding Site of the Neurotensin Receptor 1. ACS Pharmacology & Translational Science. Available at: [Link]

-

Re-evaluation of Cyclic Peptide Binding to Neurotensin Receptor 1 by Shifting the Peptide Register during Synthesis. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Neurotensin (1-11). GenScript. Available at: [Link]

-

Structure of the agonist-bound neurotensin receptor. PubMed Central. Available at: [Link]

-

Dually Labeled Neurotensin NTS1R Ligands for Probing Radiochemical and Fluorescence-Based Binding Assays. Journal of Medicinal Chemistry. Available at: [Link]

-

Neurotensin type 1 receptor (IPR003985). InterPro entry - EMBL-EBI. Available at: [Link]

Sources

- 1. Neurotensin - Wikipedia [en.wikipedia.org]

- 2. karger.com [karger.com]

- 3. Neurotensin receptors: binding properties, transduction pathways, and structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neurotensin analogues. Structure--activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. genscript.com [genscript.com]

- 6. Phylogenetic history, pharmacological features, and signal transduction of neurotensin receptors in vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. InterPro [ebi.ac.uk]

- 8. guidetopharmacology.org [guidetopharmacology.org]

- 9. Design, Synthesis, and Biological Evaluation of the First Radio-Metalated Neurotensin Analogue Targeting Neurotensin Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Structure of the agonist-bound neurotensin receptor - PMC [pmc.ncbi.nlm.nih.gov]

Neurotensin (1-11) circulation and clearance rates in plasma

An In-Depth Technical Guide to the Circulation and Clearance of Neurotensin (1-11) in Plasma

Introduction: Beyond the Parent Peptide

Neurotensin (NT), a 13-amino acid peptide discovered in the hypothalamus, functions as both a neurotransmitter in the central nervous system and a hormone in the periphery.[1] While the full-length peptide, NT(1-13), mediates the primary biological activities through its C-terminal region, its journey in the bloodstream is fleeting. The true story of neurotensin's systemic presence and signaling potential is written by its metabolites. This guide focuses specifically on Neurotensin (1-11) [NT(1-11)], a major N-terminal fragment whose circulation and clearance dynamics are critical for accurately interpreting physiological and pharmacological studies.

For researchers in drug development and metabolic diseases, understanding the pharmacokinetics of NT fragments is not merely academic. The rapid degradation of NT(1-13) and the relative stability of its N-terminal metabolites mean that immunoassays targeting different ends of the molecule can yield vastly different results.[2][3][4] This guide provides a comprehensive overview of the metabolic pathways governing NT(1-11) formation, its clearance kinetics, and the critical methodologies required for its accurate quantification in plasma.

Part 1: The Metabolic Fate of Neurotensin in Plasma

The disappearance of biologically active NT(1-13) from circulation is remarkably rapid, with an estimated in vivo half-life of approximately 1.4 to 1.7 minutes in humans.[2][5][6] This swift clearance is not due to excretion but to enzymatic degradation within the plasma and by tissues. This process generates several peptide fragments, with NT(1-8) and NT(1-11) being the most prominent N-terminal metabolites found in circulation.[5][7][8]

Key Peptidases and Cleavage Sites

The degradation of NT(1-13) is initiated by several peptidases cleaving specific peptide bonds. The primary cleavage sites that lead to the formation of major metabolites are:

-

Arg⁸-Arg⁹ bond: Cleavage at this site by metalloendopeptidases produces the NT(1-8) fragment.[9][10] This is a major pathway for NT bioinactivation, as the C-terminal portion responsible for receptor activation is released.

-

Pro¹⁰-Tyr¹¹ bond: A neutral metallopeptidase has been identified that specifically cleaves this bond, resulting in the formation of NT(1-10).[11] Further processing can then lead to other fragments.

-

Tyr¹¹-Ile¹² bond: A thermolysin-like metalloendopeptidase (enkephalinase) is responsible for cleavage at this position.[10]

The formation of NT(1-11) is a direct result of cleavage at the Tyr¹¹-Ile¹² bond. The persistence of NT(1-11) and other N-terminal fragments in circulation is significantly longer than that of the parent peptide, making them crucial analytes for assessing NT release.[7]

Caption: Metabolic pathway of Neurotensin (1-13) in plasma.

Part 2: Pharmacokinetic Profile of Neurotensin Fragments

The differential stability of NT fragments is central to understanding their kinetics. While the C-terminal fragments responsible for biological activity are degraded very rapidly, the N-terminal fragments, including NT(1-11), are markedly more stable.[12]

Comparative Clearance Rates

Studies involving intravenous infusions of NT(1-13) and its fragments have provided quantitative data on their clearance. The choice of detection method (e.g., C-terminal vs. N-terminal directed radioimmunoassay) dramatically impacts the results, a critical consideration for experimental design.

| Analyte | Half-Life (t½) | Metabolic Clearance Rate (MCR) | Key Findings & Citations |

| NT(1-13) (Intact) | ~1.7 min | ~36 mL/kg·min | Measured with C-terminal specific RIA, reflecting rapid clearance of the active peptide.[6] |

| NT(1-8) | ~8.3 min | ~11 mL/kg·min | Significantly longer half-life and lower clearance rate compared to the parent peptide.[6] |

| NT(1-11) | Similar to NT(1-13) | Similar to NT(1-13) | While more stable than C-terminal fragments, its clearance is still relatively rapid. It has no sustained effect on pancreatic polypeptide secretion.[12] |

| "NT-like Immunoreactivity" | ~6.0 min | ~9.9 mL/min·kg | Measured with N-terminal specific RIA, this reflects the combined persistence of stable N-terminal fragments like NT(1-8) and NT(1-11).[2][3] |

Causality Behind the Data: The stark difference in MCR between C-terminally and N-terminally measured NT highlights an essential concept: the MCR for "intact NT" reflects its rapid enzymatic inactivation, whereas the MCR for "N-terminal NT" reflects the slower clearance of its relatively stable, biologically inactive metabolites.[3] Therefore, a study aiming to measure the secretion of NT in response to a stimulus (like a high-fat meal) may find N-terminal fragments to be more robust markers.[7]

Part 3: Methodologies for Quantification in Plasma

Accurate measurement of NT(1-11) and other fragments is challenging due to their low concentrations and susceptibility to in vitro degradation. The experimental workflow, from blood collection to final analysis, must be meticulously controlled.

Critical Step 1: Sample Collection and Stabilization

The validity of any measurement begins at the point of collection. The high activity of peptidases in blood can rapidly degrade NT fragments ex vivo, leading to artifactually low readings.

Protocol: Plasma Sample Collection and Stabilization

-

Pre-chill Tubes: Use collection tubes (e.g., EDTA-coated) pre-chilled on ice.

-

Add Peptidase Inhibitors: To each tube, add a cocktail of peptidase inhibitors prior to blood collection. A common and effective choice is EDTA, which significantly reduces the degradation of neurotensin in plasma.[5] For highly labile fragments, collecting blood directly into alcohol ('alcohol fixation') has been shown to prevent post-collection losses.[12]

-

Blood Collection: Draw the blood sample and immediately mix gently with the inhibitors by inverting the tube 8-10 times.

-

Immediate Centrifugation: Centrifuge the sample at 4°C (e.g., 1,600 x g for 15 minutes) within 30 minutes of collection.

-

Plasma Aliquoting: Immediately transfer the plasma supernatant to fresh, pre-chilled cryovials. Avoid disturbing the buffy coat.

-

Storage: Snap-freeze the plasma aliquots in liquid nitrogen or store them immediately at -80°C until analysis. Avoid repeated freeze-thaw cycles.

Step 2: Analytical Techniques

Two primary methodologies are employed for the quantification of neurotensin and its fragments: Radioimmunoassay (RIA) and High-Performance Liquid Chromatography (HPLC).

RIA is a highly sensitive method capable of detecting picomolar concentrations of peptides.[13][14][15] However, its specificity is entirely dependent on the antiserum used.

-

Expert Insight: The choice between an N-terminally directed and a C-terminally directed antiserum is the most critical decision in designing an NT-related RIA.

-

C-terminal Antiserum: Measures the biologically active C-terminal end. It is ideal for studying the kinetics of intact, active NT(1-13) but will not detect NT(1-11).[16]

-

N-terminal Antiserum: Detects the more stable N-terminal fragments, including NT(1-11) and NT(1-8). This is advantageous for measuring overall NT release in response to stimuli, as the signal is more sustained.[7][13]

-

Protocol: General Radioimmunoassay Workflow

-

Plasma Extraction: To remove interfering substances, plasma samples are typically extracted, often using methods like ethanol or acid/acetone precipitation.[4][13]

-

Assay Setup: A standard curve is prepared using known concentrations of the target peptide (e.g., synthetic NT(1-11)).

-

Incubation: Extracted samples, standards, a fixed amount of radiolabeled peptide (e.g., ¹²⁵I-NT), and the specific antiserum are incubated together. During this time, the labeled and unlabeled peptides compete for binding to the antibody.

-

Separation: The antibody-bound fraction is separated from the free (unbound) fraction.

-

Detection: The radioactivity of the antibody-bound fraction is measured using a gamma counter.

-

Quantification: The concentration of the peptide in the samples is determined by comparing its radioactivity to the standard curve.

HPLC offers superior specificity by physically separating NT and its various fragments based on their physicochemical properties before quantification.[17]

-

Expert Insight: HPLC is invaluable for validating RIA results and for simultaneously measuring multiple fragments in a single sample.[18] An on-line trace enrichment HPLC method with electrochemical detection has been developed to resolve NT(1-13) and six of its fragments, including NT(1-11), within 20 minutes.[18] This approach provides definitive identification and quantification, which is a significant advantage over the potential cross-reactivity issues of RIA.

Protocol: HPLC-Based Quantification Workflow

-

Sample Preparation: Plasma is extracted and concentrated, often using solid-phase extraction (SPE) cartridges, to clean up the sample and enrich the peptides of interest.

-

Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column is typically used for peptide separations.[19]

-

Separation: Peptides are separated using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing an ion-pairing agent (e.g., trifluoroacetic acid).

-

Detection: The eluted peptides are detected using UV absorbance or, for higher sensitivity and specificity, electrochemical detection or mass spectrometry (LC-MS).[18]

-

Quantification: The concentration of each fragment is determined by comparing its peak area to that of a purified standard.

Caption: Experimental workflow for plasma neurotensin analysis.

Conclusion

The study of Neurotensin (1-11) circulation and clearance is a nuanced field where methodological choices dictate the quality and interpretability of the data. The parent peptide, NT(1-13), is a poor marker of its own secretion due to an extremely short half-life. Its more stable N-terminal metabolites, particularly NT(1-11) and NT(1-8), offer a more robust window into the activity of the neurotensinergic system in response to physiological stimuli. For researchers, a multi-faceted approach is recommended: leveraging highly specific HPLC-based methods to identify the precise nature of circulating fragments and using carefully validated, region-specific RIAs for higher throughput screening. By understanding the causality behind the rapid metabolism of neurotensin and implementing rigorous, self-validating protocols, scientists can achieve accurate and reliable insights into its role in health and disease.

References

-

Shaw, C., & Buchanan, K. D. (1983). In vitro degradation of neurotensin in human plasma. PubMed. [Link]

-

Hammer, R. A., Carraway, R. E., & Leeman, S. E. (1982). The metabolism of intravenously infused neurotensin in man and its chromatographic characterization in human plasma. PubMed. [Link]

-

McDermott, J. R., Gibson, A. M., & Biggins, J. A. (1984). Mechanism of neurotensin degradation by rat brain peptidases. PubMed. [Link]

-

Checler, F., Vincent, J. P., & Kitabgi, P. (1986). Degradation of neurotensin by rat brain synaptic membranes: involvement of a thermolysin-like metalloendopeptidase (enkephalinase), angiotensin-converting enzyme, and other unidentified peptidases. PubMed. [Link]

-

McDermott, J. R., Gibson, A. M., & Turner, J. D. (1986). Peptidases involved in the catabolism of neurotensin: inhibitor studies using superfused rat hypothalamic slices. PubMed. [Link]

-

Shulkes, A., Chick, P., Wong, H., & Walsh, J. H. (1982). A Radioimmunoassay for Neurotensin in Human Plasma. PubMed. [Link]

-

Carraway, R., & Leeman, S. E. (1976). Radioimmunoassay for neurotensin, a hypothalamic peptide. PubMed. [Link]

-

Ferraris, E., Boggio-Bertinet, D., & Tagliabue, M. (1989). Pharmacokinetics and metabolism of neurotensin in man. PubMed. [Link]

-

Shulkes, A., Fletcher, D. R., & Hardy, K. J. (1987). Metabolism of neurotensin and pancreatic polypeptide in man: role of the kidney and plasma factors. PubMed. [Link]

-

Blackburn, A. M., & Bloom, S. R. (1981). A radioimmunoassay for neurotensin. PubMed. [Link]

-

Kilts, C. D., Nemeroff, C. B., & Prange, A. J. Jr. (1996). The simultaneous determination of neurotensin and its major fragments by on-line trace enrichment HPLC with electrochemical detection. PubMed. [Link]

-

Shulkes, A., Baldwin, G., & Chick, P. (1989). Biological Potency of Neurotensin Metabolites in Vivo: Importance of Alcohol 'Fixation' of Blood. PubMed. [Link]

-

Blackburn, A. M., & Bloom, S. R. (1979). A radioimmunoassay for neurotensin in human plasma. PubMed. [Link]

-

Checler, F., Vincent, J. P., & Kitabgi, P. (1986). Purification and characterization of a novel neurotensin-degrading peptidase from rat brain synaptic membranes. PubMed. [Link]

-

Yanaihara, C., Sato, H., & Inoue, A. (1980). Radioimmunoassay of neurotensin and the distribution and concentration of gut neurotensin in rat and dog. PubMed. [Link]

-

Hammer, R. A., Leeman, S. E., Carraway, R., & Williams, R. H. (1980). Neurotensin in plasma: immunochemical and chromatographic character of acid/acetone-soluble material. Semantic Scholar. [Link]

-

Carraway, R. E., Hammer, R. A., & Leeman, S. E. (1980). Neurotensin in plasma: immunochemical and chromatographic character of acid/acetone-soluble material. PubMed. [Link]

-

Ferris, C. F., Carraway, R. E., & Leeman, S. E. (1985). Plasma levels of human neurotensin: methodological and physiological considerations. PubMed. [Link]

-

Perry, M., Li, Q., & Kennedy, R. T. (2009). Review of recent advances in analytical techniques for the determination of neurotransmitters. PubMed Central. [Link]

-

Poveda-Huertes, D., Matic, S., Marjavaara, M. K., & et al. (2018). Mechanism of Peptide Binding and Cleavage by the Human Mitochondrial Peptidase Neurolysin. PubMed. [Link]

-

Checler, F., Dauch, P., Barelli, H., & Vincent, J. P. (1994). Inactivation of neurotensin and neuromedin N by Zn metallopeptidases. ResearchGate. [Link]

-

Souaze, F., Dupouy, S., & Viardot, G. (2013). Neurotensin and its receptors in the control of glucose homeostasis. PubMed Central. [Link]

-

Hammer, R. A., Carraway, R. E., Williams, R. H., & Leeman, S. E. (1984). Elevation of Plasma Neurotensinlike Immunoreactivity after a Meal. National Institutes of Health. [Link]

-

André, A., Perzo, N., & Vaudry, H. (2007). The N-terminal neurotensin fragment, NT1-11, inhibits cortisol secretion by human adrenocortical cells. PubMed. [Link]

-

Shaw, C., & Buchanan, K. D. (1983). Intact neurotensin (NT) in human plasma: response to oral feeding. PubMed. [Link]

Sources

- 1. Neurotensin and its receptors in the control of glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The metabolism of intravenously infused neurotensin in man and its chromatographic characterization in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of neurotensin and pancreatic polypeptide in man: role of the kidney and plasma factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neurotensin in plasma: immunochemical and chromatographic character of acid/acetone-soluble material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro degradation of neurotensin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and metabolism of neurotensin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Elevation of Plasma Neurotensinlike Immunoreactivity after a Meal: CHARACTERIZATION OF THE ELEVATED COMPONENTS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intact neurotensin (NT) in human plasma: response to oral feeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of neurotensin degradation by rat brain peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Degradation of neurotensin by rat brain synaptic membranes: involvement of a thermolysin-like metalloendopeptidase (enkephalinase), angiotensin-converting enzyme, and other unidentified peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Purification and characterization of a novel neurotensin-degrading peptidase from rat brain synaptic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biological potency of neurotensin metabolites in vivo: importance of alcohol 'fixation' of blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A radioimmunoassay for neurotensin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A radioimmunoassay for neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A radioimmunoassay for neurotensin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Radioimmunoassay for neurotensin, a hypothalamic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Review of recent advances in analytical techniques for the determination of neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The simultaneous determination of neurotensin and its major fragments by on-line trace enrichment HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

Natural occurrence and distribution of Neurotensin (1-11) in tissues

An In-Depth Technical Guide to the Natural Occurrence and Distribution of Neurotensin and its Metabolites

Abstract

Neurotensin (NT) is a 13-amino acid neuropeptide with a diverse range of functions in both the central and peripheral nervous systems. Its biological activity is mediated by a family of specific receptors and is tightly regulated by a complex system of synthesis and degradation. While the full-length peptide, Neurotensin(1-13), is the primary signaling molecule, the generation and potential activity of its metabolic fragments are of significant interest to researchers. This technical guide provides a comprehensive overview of the neurotensinergic system, with a particular focus on the natural occurrence and distribution of its components. We will delve into the biosynthesis of the neurotensin precursor, its tissue-specific processing, the widespread distribution of the peptide and its receptors, and the enzymatic degradation pathways that dictate the lifecycle of this important neuromodulator. Methodologies for the precise detection and quantification of neurotensin in tissues are also detailed to provide a practical framework for scientific investigation.

The Neurotensin System: From Gene to Inactivation

The biological impact of neurotensin is not solely dependent on the parent peptide but is a function of its synthesis, receptor interaction, and eventual degradation. Understanding this lifecycle is paramount for contextualizing its distribution.

Biosynthesis and Tissue-Specific Processing

Neurotensin is not synthesized directly but is cleaved from a larger precursor protein, pro-neurotensin/neuromedin N (pro-NT/NN).[1][2] In rats, this precursor is a 169-amino acid protein containing four pairs of basic residues (Lys-Arg), which serve as cleavage sites for a family of enzymes known as prohormone convertases (PCs).[1][2]

The processing of pro-NT/NN is a highly regulated, tissue-specific event, leading to a different profile of bioactive peptides in various tissues:[1]

-

Brain: Processing yields primarily equimolar amounts of Neurotensin(1-13) (NT) and Neuromedin N (NN). This is thought to be accomplished by the combined action of PC1, PC2, and PC5.[1]

-

Gut: In the intestine, processing by PC1 results mainly in the production of NT and a larger peptide that contains the NN sequence at its C-terminus ("large NN").[1]

-

Adrenals: The action of PC5-A leads to NT, large NN, and another large peptide with the NT sequence at its C-terminus ("large NT").[1]

Following endoproteolytic cleavage by PCs, enzymes like carboxypeptidase E are involved in trimming the C-terminal basic residues to yield the mature peptides.[3][4]

Caption: Tissue-specific processing of the Pro-Neurotensin/Neuromedin N precursor.

Degradation Pathway and the Status of Neurotensin(1-11)

The biological actions of NT are terminated by enzymatic degradation. The metabolism of NT(1-13) occurs at several peptide bonds, but a predominant cleavage occurs at the Pro10-Tyr11 bond.[5] This cleavage is performed by a widely distributed metalloendopeptidase and results in the formation of two biologically inactive fragments: NT(1-10) and NT(11-13).[5]

Other significant cleavage sites include the Arg8-Arg9 and Pro7-Arg8 bonds, which are targeted by enzymes such as endopeptidase 24.11, generating fragments like NT(1-8).[6]

Given that the Pro10-Tyr11 bond is a primary and ubiquitous cleavage site, Neurotensin(1-11) is not considered a major, stable metabolite . It would exist, if at all, as a highly transient intermediate. Therefore, most research has focused on the distribution and activity of the full-length NT(1-13), the C-terminal active fragment NT(8-13), and the major inactive product NT(1-10). The distribution discussed in this guide primarily refers to immunoreactive neurotensin, which is largely comprised of the full-length NT(1-13).

Caption: Major enzymatic degradation pathways of Neurotensin(1-13).

Tissue Distribution of the Neurotensinergic System

The physiological role of neurotensin is defined by the anatomical distribution of both the peptide itself and its receptors.

Distribution of Neurotensin Peptide

Neurotensin-like immunoreactivity is found throughout the central and peripheral nervous systems, with distinct localization patterns.

-

Central Nervous System (CNS): In the brain, neurotensin is exclusively found within nerve cells, fibers, and terminals.[7] Its distribution is heterogeneous, with particularly high concentrations observed in the hypothalamus, amygdala, and nucleus accumbens.[8] It also plays a significant role in modulating dopaminergic pathways, with dense innervation of midbrain dopaminergic neurons in the substantia nigra and the ventral tegmental area (VTA).[2]

-

Peripheral Tissues: The vast majority of peripheral neurotensin is located in specialized endocrine cells, known as N-cells, which are scattered throughout the mucosal lining of the small intestine, particularly the jejunum and ileum.[7] From these cells, NT is released into circulation following food ingestion. Lower levels have also been reported in the adrenal and pituitary glands of some species.[9]

Distribution of Neurotensin Receptors

Neurotensin exerts its effects through three main receptor subtypes: NTS1, NTS2, and NTS3 (also known as Sortilin 1). The GPCRs, NTS1 and NTS2, are the primary mediators of NT signaling.[10]

-

NTS1 Receptor: This is the high-affinity receptor for NT.[10] Its distribution is concentrated in the brain and intestine.[11] In the CNS, NTS1 is heavily expressed in regions associated with the dopamine system, such as the substantia nigra and VTA, where it is co-localized on dopamine neurons.[10][12] Other areas of high expression include the basal forebrain, suprachiasmatic nucleus, and various septal nuclei.[10][12]

-

NTS2 Receptor: This lower-affinity receptor is found almost exclusively in the brain.[10] It has a more diffuse distribution than NTS1, with high densities in the olfactory bulb, cerebral cortex, hippocampus, cerebellum, and several brainstem nuclei.[2][10][13] The presence of NTS2 in areas with sparse neurotensin innervation has led to speculation that other endogenous ligands may activate this receptor.[2]

-

NTS3/Sortilin: This is a single transmembrane domain receptor with a broader expression pattern than NTS1 and NTS2.[10][14] It is involved in the trafficking and degradation of neurotensin and may play a role in mediating NT-induced cell migration.[2]

Summary of Neurotensin System Distribution

| Component | Tissue | Key Locations | Reference(s) |

| Neurotensin Peptide | CNS | Hypothalamus, Amygdala, Nucleus Accumbens, Substantia Nigra, VTA | [7][8] |

| Periphery | Small Intestine (N-cells), Adrenal Gland, Pituitary Gland | [7][9] | |

| NTS1 Receptor | CNS | Substantia Nigra, VTA, Basal Forebrain, Suprachiasmatic Nucleus | [10][12] |

| Periphery | Intestine | [11] | |

| NTS2 Receptor | CNS | Olfactory Bulb, Cortex, Hippocampus, Cerebellum, Amygdala, VTA | [2][10][13] |

| Periphery | Stomach, Pancreas | [11] |

Functional Implications and Signaling

The anatomical overlap between neurotensin and its receptors provides a structural basis for its diverse physiological functions. The interaction between NT and the dopamine system in the VTA and substantia nigra, for instance, is a direct result of NTS1 expression on dopaminergic neurons and underpins NT's role as an endogenous modulator with antipsychotic-like properties.[8][10] In the gut, NT released from N-cells acts on receptors to regulate motility, secretion, and cell growth.

Activation of the NTS1 receptor primarily couples to Gq proteins, leading to the activation of Phospholipase C (PLC).[10] This initiates a signaling cascade involving the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).[15]

Caption: Simplified signaling pathway for the Neurotensin NTS1 receptor.

Methodologies for Tissue Analysis

Accurate assessment of neurotensin distribution requires robust and specific analytical techniques. The choice of method depends on the research question, whether it is localization, absolute quantification, or dynamic measurement of release.

Immunohistochemistry (IHC) for Localization

IHC is a powerful technique for visualizing the cellular and subcellular location of neurotensin peptides and their receptors within tissue sections.

Protocol: IHC for Neurotensin in Rat Brain

-

Tissue Preparation:

-

Anesthetize the animal and perform transcardial perfusion with 0.9% saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Post-fix the brain in 4% PFA overnight at 4°C, then transfer to a 30% sucrose solution in PBS for cryoprotection.

-

Section the frozen brain into 30-40 µm slices using a cryostat or vibrating microtome.

-

-

Immunostaining:

-

Wash sections in PBS to remove excess sucrose.

-

Perform antigen retrieval if necessary (e.g., citrate buffer incubation at 80°C for 20 mins).

-

Block non-specific binding by incubating sections in a blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1-2 hours at room temperature.

-

Incubate sections with a validated primary antibody against neurotensin overnight at 4°C.

-

Wash sections extensively in PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) for 2 hours at room temperature in the dark.

-

Wash sections in PBS.

-

-

Mounting and Visualization:

-

Mount sections onto glass slides and coverslip using an anti-fade mounting medium containing DAPI for nuclear counterstaining.

-

Visualize using a confocal or fluorescence microscope.

-

-

Trustworthiness Control: A critical control involves pre-absorbing the primary antibody with an excess of the neurotensin peptide before incubation with the tissue section. A significant reduction or elimination of the signal validates the antibody's specificity.[12]

Mass Spectrometry for Quantification

For unambiguous identification and precise quantification of neurotensin and its fragments, mass spectrometry (MS) coupled with liquid chromatography (LC) is the gold standard.

Protocol: LC-MS/MS Quantification of Neurotensin from Hypothalamus

-

Tissue Extraction:

-

Rapidly dissect the hypothalamus and weigh the tissue.

-

Homogenize the tissue in an acidified extraction buffer (e.g., 1 M acetic acid) to inactivate peptidases.

-

Add a known amount of a stable-isotope-labeled neurotensin peptide to serve as an internal standard for absolute quantification.[9][16]

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) and collect the supernatant.

-

-

Immunoprecipitation (IP) / Solid-Phase Extraction (SPE):

-

To enrich the sample and remove interfering substances, perform IP using an anti-neurotensin antibody cross-linked to magnetic beads or use a C18 SPE cartridge.[9][16]

-

Wash the beads/cartridge to remove non-specifically bound proteins.

-

Elute the captured peptides using an appropriate buffer (e.g., acidic acetonitrile solution).

-

-

LC-MS/MS Analysis:

-

Inject the eluted sample into a high-performance liquid chromatography (HPLC) system to separate the peptides.

-

The eluent is directed into an electrospray ionization source of a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument).

-

The instrument is set to monitor for the specific mass-to-charge ratio (m/z) of native neurotensin and the isotope-labeled internal standard, as well as their characteristic fragment ions (Multiple Reaction Monitoring - MRM).

-

-

Data Analysis:

Caption: Experimental workflow for quantitative analysis of neurotensin by LC-MS/MS.

Conclusion and Future Directions

The natural distribution of neurotensin and its receptors forms a complex and elegant system that modulates critical physiological processes, from digestion to higher-order brain functions like reward and mood. While the parent peptide NT(1-13) and its high-affinity receptor NTS1 have been the focus of extensive research, the roles of other processed peptides and the NTS2 receptor are less understood. The degradation of NT(1-13) is rapid and primarily yields NT(1-10), making the existence of a stable and abundant pool of NT(1-11) unlikely.

Future research, leveraging advanced, structure-specific techniques like mass spectrometry, will be crucial to fully map the dynamic processing and degradation of the neurotensin precursor in various physiological and pathological states. Elucidating the precise distribution and function of the entire family of neurotensin-related peptides and their receptors will undoubtedly open new avenues for therapeutic intervention in psychiatric, neurological, and metabolic disorders.

References

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Neurotensin receptors. Retrieved from [Link]

- Vincent, J. P., Mazella, J., & Kitabgi, P. (1999). Neurotensin and neurotensin receptors. Trends in Pharmacological Sciences, 20(7), 302-309. Sourced from a review of related literature. [Original source may vary, link points to a general review: https://pubmed.ncbi.nlm.nih.gov/10390649/]

- Rovère, C., Barbero, P., & Kitabgi, P. (1996). Prohormone convertases differentially process pro-neurotensin/neuromedin N in tissues and cell lines. Journal of Neurochemistry, 66(3), 1137-1145. [https://pubmed.ncbi.nlm.nih.gov/8774439/]

- Yamada, D., & Richelson, E. (2005). Phylogenetic history, pharmacological features, and signal transduction of neurotensin receptors in vertebrates. Cellular and Molecular Neurobiology, 25(3-4), 537-553. [https://pubmed.ncbi.nlm.nih.gov/16075217/]

- Kinkead, B., & Nemeroff, C. B. (2002). The role of neurotensin in central nervous system pathophysiology: What is the evidence?. Journal of Psychiatry & Neuroscience, 27(4), 236–249. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC161642/]

-

Wikipedia. (n.d.). Neurotensin. Retrieved from [Link]

- Gendron, L., Perron, A., et al. (2017). The signaling signature of the neurotensin type 1 receptor with endogenous ligands. Scientific Reports, 7, 3568. [https://www.

- Gobom, J., Bark, A. J., et al. (2000). Detection and quantification of neurotensin in human brain tissue by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Analytical Chemistry, 72(14), 3320-3326. [https://pubmed.ncbi.nlm.nih.gov/10939402/]

- Gobom, J., Bark, A. J., et al. (2000). Detection and Quantification of Neurotensin in Human Brain Tissue by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight. Analytical Chemistry, 72(14), 3320-3326. [https://pubs.acs.org/doi/10.1021/ac991444d]

- Dale, L. B., Fadel, J., et al. (2012). NTS2 modulates the intracellular distribution and trafficking of NTS1 via heterodimerization. Journal of Molecular Neuroscience, 48(3), 634-642. [https://pubmed.ncbi.nlm.nih.gov/22714571/]

- Rovere, C., Viale, A., et al. (1996). Impaired processing of brain proneurotensin and promelanin-concentrating hormone in obese fat/fat mice. Endocrinology, 137(7), 2954-2958. [https://academic.oup.com/endo/article/137/7/2954/2987514]

- Kitabgi, P., De Nadai, F., et al. (1992). Biosynthesis, maturation, release, and degradation of neurotensin and neuromedin N. Annals of the New York Academy of Sciences, 668, 30-42. [https://pubmed.ncbi.nlm.nih.gov/1463273/]

- Checler, F., Barelli, H., & Vincent, J. P. (1989). Tissue distribution of a novel neurotensin-degrading metallopeptidase. An immunological approach using monospecific polyclonal antibodies. The Biochemical journal, 257(2), 549–554. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1135606/]

- Ouafik, L. H., May, V., et al. (1989). Expression of prohormone processing enzymes in neuroendocrine and non-neuroendocrine cells. The Journal of biological chemistry, 264(16), 9295–9302. [https://pubmed.ncbi.nlm.nih.gov/2542220/]

-

7TM Antibodies. (n.d.). Neurotensin Receptors. Retrieved from [Link]

-

University of Southern Denmark. (2000). Detection and quantification of neurotensin in human brain tissue by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Impaired processing of brain proneurotensin and promelanin-concentrating hormone in obese fat/fat mice. Retrieved from [Link]

- Checler, F., Barelli, H., et al. (1988). Neurotensin metabolism in various tissues of central and peripheral origins: ubiquitous involvement of a novel neurotensin degrading metalloendopeptidase. Biochimie, 70(1), 75-82. [https://pubmed.ncbi.nlm.nih.gov/2897683/]

- McDermott, J. R., Gibson, A. M., & Biggins, J. A. (1986). Mechanism of neurotensin degradation by rat brain peptidases. Neurochemical research, 11(11), 1635-1644. [https://pubmed.ncbi.nlm.nih.gov/3822019/]

-

The Human Protein Atlas. (n.d.). Tissue expression of NTS. Retrieved from [Link]

- Li, K. M., & Andrén, P. E. (1999). Determination of extracellular release of neurotensin in discrete rat brain regions utilizing in vivo microdialysis/electrospray mass spectrometry. Brain Research, 846(1), 143-149. [https://pubmed.ncbi.nlm.nih.gov/10536191/]

- Gouni, E., Betat, H., et al. (2023). Design, Synthesis, and Biological Evaluation of the First Radio-Metalated Neurotensin Analogue Targeting Neurotensin Receptor 2. ACS Omega, 8(7), 6848–6860. [https://pubs.acs.org/doi/10.1021/acsomega.2c07469]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). NTS1 receptor. Retrieved from [Link]

- Kinkead, B., & Nemeroff, C. B. (2002). The role of neurotensin in central nervous system pathophysiology: what is the evidence?. Journal of Psychiatry & Neuroscience, 27(4), 236–249. [https://www.cma.ca/Joomla/index.php/jpn/article/view/161642/181467]

-

Proteopedia. (2016). Neurotensin receptor. Retrieved from [Link]

- Leinninger, G. M., & Myers, M. G. (2021). Role of Central Neurotensin in Regulating Feeding and Body Weight. Endocrinology, 162(8), bqab107. [https://academic.oup.com/endo/article/162/8/bqab107/6294029]

- He, S., May, L. T., et al. (2020). Conformational Changes in Tyrosine 11 of Neurotensin Are Required to Activate the Neurotensin Receptor 1. ACS Chemical Neuroscience, 11(10), 1432–1443. [https://pubs.acs.org/doi/10.1021/acschemneuro.0c00125]

- Boudin, H., Pelaprat, D., et al. (2000). Distribution of the neurotensin receptor NTS1 in the rat CNS studied using an amino-terminal directed antibody. Neuroscience, 98(4), 799-810. [https://www.mrcbndu.ox.ac.uk/publications/distribution-neurotensin-receptor-nts1-rat-cns-studied-using-amino-terminal-directed-a]

- St-Gelais, F., Jomphe, C., & Trudeau, L. É. (2006). The role of neurotensin in central nervous system pathophysiology: what is the evidence?. Journal of Psychiatry & Neuroscience, 31(4), 229–245. [https://www.mdpi.com/1422-0067/22/12/6462]

-

Rompré, P. P., & Gratton, A. (2016). Ventral Midbrain NTS1 Receptors Mediate Conditioned Reward Induced by the Neurotensin Analog, D-Tyr[3]neurotensin. Frontiers in Behavioral Neuroscience, 10, 198. [https://www.frontiersin.org/articles/10.3389/fnbeh.2016.00198/full]

Sources

- 1. Prohormone convertases differentially process pro-neurotensin/neuromedin N in tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of neurotensin in central nervous system pathophysiology: What is the evidence? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Neurotensin metabolism in various tissues of central and peripheral origins: ubiquitous involvement of a novel neurotensin degrading metalloendopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of neurotensin degradation by rat brain peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neurotensin receptors: binding properties, transduction pathways, and structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neurotensin - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Neurotensin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. 7tmantibodies.com [7tmantibodies.com]

- 12. mrcbndu.ox.ac.uk [mrcbndu.ox.ac.uk]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. Neurotensin and Neurotensin Receptors in Stress-related Disorders: Pathophysiology & Novel Drug Targets - Kyriatzis - Current Neuropharmacology [edgccjournal.org]

- 15. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Detection and quantification of neurotensin in human brain tissue by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating the Potential for Non-Receptor Mediated Effects of Neurotensin (1-11)

Abstract

Neurotensin (NT), a 13-amino acid neuropeptide, is a crucial signaling molecule in both the central nervous system and the periphery, exerting its influence through well-characterized G protein-coupled receptors (NTS1, NTS2) and the single-transmembrane domain receptor NTS3/Sortilin.[1][2] Its physiological roles are diverse, ranging from regulation of dopamine pathways to gut motility and cancer cell proliferation.[1][3] Endogenous NT(1-13) is rapidly metabolized by peptidases, yielding various fragments, most notably NT(1-8) and NT(1-10).[4][5] The fragment NT(1-11) is also a product of this degradation cascade. While the majority of research has rightfully focused on the receptor-mediated actions of the parent peptide and its C-terminal active fragments like NT(8-13), the potential for biological activity of N-terminal fragments, independent of classical receptor interaction, remains a largely unexplored frontier. This guide posits a critical question: Could NT(1-11), often considered an inactive metabolite, exert biological effects through non-receptor mediated mechanisms, such as direct physical interactions with the cell membrane? Drawing parallels from the field of cell-penetrating peptides (CPPs)[6][7][8], this document provides a comprehensive framework for researchers and drug development professionals to rigorously investigate this hypothesis. We will detail the scientific rationale, outline a multi-pronged experimental strategy, and provide validated protocols to dissect potential membrane-disruptive or translocation activities of NT(1-11), thereby offering a new lens through which to view the functional lifecycle of neurotensin.

Introduction: The Rationale for Looking Beyond the Receptor

The paradigm of peptide signaling is dominated by the lock-and-key model of ligand-receptor interaction.[9][10] A ligand, such as Neurotensin, binds to a specific receptor, initiating a cascade of intracellular events.[11][12][13] The C-terminal region of NT(1-13), specifically the fragment NT(8-13), is widely recognized as the primary determinant for high-affinity binding to NTS1 and subsequent G-protein activation.[14][15] Consequently, N-terminal fragments like NT(1-11) are generally presumed to be inactive byproducts of metabolic clearance.[16]

However, this perspective may be overly simplistic. The field of membrane-active peptides, including antimicrobial peptides (AMPs) and cell-penetrating peptides (CPPs), has firmly established that peptides can exert profound biological effects through direct, receptor-independent interactions with the plasma membrane.[8][17] These interactions are governed by the peptide's physicochemical properties—charge, amphipathicity, and hydrophobicity—which enable them to perturb, disrupt, or even translocate across the lipid bilayer.[6][7]

Why suspect NT(1-11)?

-

Physicochemical Properties: NT(1-11) (pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr) possesses a net positive charge at physiological pH due to its lysine and arginine residues. This cationic nature is a hallmark of many CPPs and AMPs, facilitating initial electrostatic attraction to the negatively charged components of cell membranes, such as phosphatidylserine and heparan sulfate proteoglycans.[8]

-

Metabolic Relevance: NT(1-11) is a naturally occurring metabolite. Peptidases cleave the full-length peptide primarily at the Arg8-Arg9, Pro10-Tyr11, and Tyr11-Ile12 bonds.[4][5] This means NT(1-11) is generated in tissues where NT signaling is active, creating the potential for localized, non-canonical effects.

-

Precedent in Other Systems: There is a documented instance where NT(1-11) was found to inhibit cortisol production in adrenocortical cells through a mechanism not mediated by known NT receptors, suggesting the existence of alternative modes of action.[18]

This guide provides the experimental blueprint to transition from this intriguing hypothesis to empirical evidence. We will outline a logical progression of experiments, from fundamental biophysical characterization in model membranes to functional assays in cellular systems, all designed to isolate and characterize potential non-receptor mediated effects.

Foundational Biophysical Investigations: Does NT(1-11) Interact with Membranes?

The first and most critical step is to determine if NT(1-11) has an intrinsic affinity for lipid bilayers. This phase utilizes model membrane systems, which offer precise control over lipid composition and eliminate the confounding variables of cellular receptors and signaling pathways.[19]

Experimental Design: A Tiered Approach

Our strategy begins with simple, robust assays and progresses to more complex, high-resolution techniques.

| Experimental Tier | Technique | Objective | Key Parameters Measured |

| Tier 1: Initial Screening | Tryptophan Fluorescence Assay | To detect peptide binding and insertion into the lipid environment. | Blue shift in emission maximum (λmax), change in fluorescence intensity. |

| Calcein Leakage Assay | To assess the peptide's ability to disrupt membrane integrity. | Percentage of calcein release over time. | |

| Tier 2: Quantitative Binding | Isothermal Titration Calorimetry (ITC) | To quantify the thermodynamics of the peptide-membrane interaction. | Binding affinity (Kd), enthalpy (ΔH), entropy (ΔS). |

| Quartz Crystal Microbalance (QCM) | To measure real-time binding and mass association to a lipid surface. | Association constant (Ka), dissociation constant (Kd). | |

| Tier 3: Structural & Morphological Analysis | Circular Dichroism (CD) Spectroscopy | To determine the peptide's secondary structure upon membrane binding. | Changes in molar ellipticity, indicating conformational shifts (e.g., random coil to α-helix). |

| Atomic Force Microscopy (AFM) | To visualize peptide-induced changes in membrane morphology. | Membrane thinning, pore formation, peptide aggregation on the surface. |

Detailed Experimental Protocols

This assay is a gold standard for measuring membrane permeabilization.[19][20]

Causality: If NT(1-11) can disrupt the lipid packing of a membrane, it will create transient pores or defects, allowing the encapsulated, self-quenched calcein dye to leak out. The subsequent dilution in the external buffer de-quenches the dye, resulting in a measurable increase in fluorescence that is directly proportional to membrane disruption.

Self-Validation: The protocol includes negative controls (buffer only) to establish baseline leakage and positive controls (e.g., Melittin or Triton X-100) to define maximal leakage (100%). This ensures that any observed effect is peptide-specific and allows for normalized, quantitative comparisons.

Step-by-Step Methodology:

-

LUV Preparation: Prepare LUVs composed of a biologically relevant lipid mixture (e.g., POPC:POPG 7:3 molar ratio to mimic a net negative charge) via extrusion. Encapsulate 50 mM calcein in the LUVs during their formation.

-

Purification: Remove unencapsulated calcein using size-exclusion chromatography (e.g., a Sephadex G-50 column).

-

Assay Setup: Dilute the calcein-loaded LUVs in a cuvette with buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 50-100 µM.

-

Fluorescence Measurement: Place the cuvette in a spectrofluorometer (Excitation: 495 nm, Emission: 515 nm). Record the baseline fluorescence (F₀) for 2-5 minutes.

-

Peptide Addition: Add a defined concentration of NT(1-11) (e.g., from a 100x stock solution to achieve final concentrations ranging from 1-50 µM). Immediately resume recording the fluorescence (F(t)) continuously for 30-60 minutes.

-

Maximal Leakage: At the end of the experiment, add Triton X-100 (0.1% final concentration) to lyse all vesicles and record the maximal fluorescence (F_max).

-

Data Analysis: Calculate the percentage of leakage at time t using the formula: % Leakage = [(F(t) - F₀) / (F_max - F₀)] * 100

Cellular Investigations: Dissecting Receptor vs. Non-Receptor Effects

Once a direct membrane interaction is established biophysically, the investigation must move to a cellular context. The core challenge here is to distinguish a potential, subtle non-receptor effect from the well-known, potent receptor-mediated signaling pathways that could be activated by any residual full-length NT(1-13) or other active fragments in a preparation.

The Logic of Experimental Controls

A robust experimental design is paramount. The key is to create conditions where receptor signaling is blocked or absent, allowing any underlying non-receptor mechanism to be observed.

Key Cellular Assays

Causality: High concentrations of membrane-disrupting peptides can lead to overt cytotoxicity by causing widespread membrane leakage (necrosis) or by initiating apoptotic pathways. This assay quantifies cell death and distinguishes between these two modes, providing insight into the severity of membrane damage.

Self-Validation: This protocol uses a dual-stain method. A membrane-impermeable DNA dye (like Propidium Iodide or Ethidium Homodimer-1) only enters and stains cells that have lost membrane integrity (necrotic/late apoptotic). A second dye (like Annexin V-FITC) binds to phosphatidylserine that flips to the outer leaflet during early apoptosis. This allows for clear differentiation between healthy, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry or fluorescence microscopy.

Step-by-Step Methodology:

-

Cell Culture: Plate cells (e.g., CHO-K1 cells stably expressing hNTS1, and a corresponding parental CHO-K1 line lacking the receptor) in 24-well plates and grow to 80-90% confluency.

-

Controls: Prepare wells for negative control (vehicle), positive control for necrosis (e.g., 0.1% Saponin), and positive control for apoptosis (e.g., Staurosporine).

-

Peptide Treatment: Treat cells with increasing concentrations of NT(1-11) (e.g., 1 µM to 200 µM) for various time points (e.g., 1, 6, 24 hours). Include a parallel treatment with full-length NT(1-13) as a receptor-activating control. For antagonist experiments, pre-incubate cells with a potent NTS1 antagonist (e.g., SR 48692) for 30 minutes before adding NT(1-11).

-

Staining: After incubation, wash the cells with a binding buffer. Add a solution containing both Annexin V-FITC and Ethidium Homodimer-1 according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

-

Analysis: Analyze the stained cells immediately using a flow cytometer.

-

Healthy cells: Annexin V-negative, Ethidium-negative.

-

Early Apoptotic: Annexin V-positive, Ethidium-negative.

-

Late Apoptotic/Necrotic: Annexin V-positive, Ethidium-positive.

-

Necrotic: Annexin V-negative, Ethidium-positive.

-

-

Interpretation: A significant increase in the Ethidium-positive population in receptor-negative cells or in the presence of an antagonist would strongly suggest a non-receptor mediated, membrane-disruptive cytotoxic effect.

Investigating Cellular Uptake: Is NT(1-11) a Cell-Penetrating Peptide?

If NT(1-11) interacts with membranes without causing immediate lysis, it might be capable of translocating into the cell, akin to a CPP.[6][17]

Protocol 4.1: Cellular Uptake via Confocal Microscopy

Causality: By covalently attaching a fluorescent probe (e.g., FITC or FAM) to the N-terminus of NT(1-11), its cellular localization can be directly visualized. The pattern of fluorescence provides clues to the mechanism of entry.[21]

Self-Validation: The experiment is run at 37°C (permissive for energy-dependent processes) and 4°C (inhibits endocytosis). If uptake occurs at 37°C but is abolished at 4°C, it points towards an active endocytic pathway. If uptake persists at 4°C, it strongly suggests an energy-independent, direct translocation mechanism.

Step-by-Step Methodology:

-

Peptide Synthesis: Synthesize NT(1-11) with a fluorescent label (e.g., 5-Carboxyfluorescein) at the N-terminus. Purify by HPLC.

-

Cell Seeding: Seed cells on glass-bottom confocal dishes.

-

Incubation: Treat cells with labeled NT(1-11) (e.g., 5-10 µM) under two conditions:

-

Condition A: 37°C for 1-2 hours.

-

Condition B: Pre-chill cells at 4°C for 30 minutes, then treat with pre-chilled peptide solution and incubate at 4°C for 1-2 hours.

-

-

Washing: Gently wash cells multiple times with cold PBS to remove surface-bound peptide.

-

Counterstaining: Stain the nucleus with a cell-permeable dye like Hoechst 33342.

-

Imaging: Acquire Z-stack images using a confocal laser scanning microscope.

-

Analysis:

-

Punctate, vesicular staining in the cytoplasm at 37°C that is absent at 4°C indicates endocytic uptake.

-

Diffuse staining throughout the cytoplasm and/or nucleus that is present at both 37°C and 4°C is the hallmark of direct membrane translocation.

-

Conclusion and Future Directions

This guide provides a systematic, evidence-based framework for investigating the hypothesis that Neurotensin(1-11) may possess non-receptor mediated biological activity. By combining rigorous biophysical characterization with carefully controlled cellular assays, researchers can definitively determine if this peptide fragment can interact with and perturb cell membranes.

A positive finding would have significant implications. It would suggest that the biological "signal" of neurotensin does not simply terminate upon receptor binding and degradation, but that its metabolites may have a secondary, albeit different, functional life. This could reveal novel physiological or pathophysiological roles for NT fragments and potentially open new avenues for therapeutic development, focusing not on receptor antagonism or agonism, but on modulating peptide-membrane interactions. The methodologies outlined herein serve as a robust starting point for any scientist or drug developer aiming to explore this exciting and unconventional aspect of neuropeptide biology.

References

-

Bourgault, S., et al. (2017). The signaling signature of the neurotensin type 1 receptor with endogenous ligands. Journal of Biological Chemistry. Available at: [Link]

-

Checler, F., et al. (1984). Degradation of neurotensin by rat brain synaptic membranes: involvement of a thermolysin-like metalloendopeptidase (enkephalinase), angiotensin-converting enzyme, and other unidentified peptidases. Journal of Neurochemistry. Available at: [Link]

-

Kauffman, W. B., et al. (2015). Mechanism Matters: A Taxonomy of Cell Penetrating Peptides. PMC. Available at: [Link]

-

Vincent, J. P. (1995). Neurotensin receptors: Binding properties, transduction pathways, and structure. Cellular and Molecular Neurobiology. Available at: [Link]

-

Vincent, J. P. (1995). Neurotensin receptors: binding properties, transduction pathways, and structure. PubMed. Available at: [Link]

-

Wikipedia contributors. (n.d.). Cell-penetrating peptide. Wikipedia. Available at: [Link]

-

Zorko, M., & Langel, Ü. (2005). Mechanisms of Cellular Uptake of Cell-Penetrating Peptides. PMC. Available at: [Link]

-

Shakya, A., et al. (2022). Activation Pathways of Neurotensin Receptor 1 Elucidated Using Statistical Machine Learning. ACS Publications. Available at: [Link]

-

McDermott, J. R., et al. (1982). Mechanism of neurotensin degradation by rat brain peptidases. PubMed. Available at: [Link]

-

Magzoub, M., et al. (2006). Membrane Interactions of Cell-Penetrating Peptides Probed by Tryptophan Fluorescence and Dichroism Techniques: Correlations of Structure to Cellular Uptake. Biochemistry. Available at: [Link]

-

Chen, Y. C., et al. (2021). Bio-Membrane Internalization Mechanisms of Arginine-Rich Cell-Penetrating Peptides in Various Species. MDPI. Available at: [Link]

-

Shakya, A., et al. (2022). Activation Pathways of Neurotensin Receptor 1 Elucidated Using Statistical Machine Learning. ACS Publications. Available at: [Link]

-

Brook, C. W., et al. (1987). Hepatic Metabolism of Neurotensin. PubMed. Available at: [Link]

-

McDermott, J. R., et al. (1986). Peptidases involved in the catabolism of neurotensin: inhibitor studies using superfused rat hypothalamic slices. PubMed. Available at: [Link]

-

Orsetti, K. E., & Patrick, J. W. (1994). Specificity of neurotensin metabolism by regional rat brain slices. PubMed. Available at: [Link]

-

Scaini, C., et al. (2021). Antimicrobial Peptides: Interaction With Model and Biological Membranes and Synergism With Chemical Antibiotics. Frontiers in Microbiology. Available at: [Link]

-

Reddit User. (2018). Receptor vs non receptor tyrosine kinase. Reddit. Available at: [Link]

-

Henriques, S. T., et al. (2023). Membrane–Peptide Interactions: From Basics to Current Applications 2.0. PMC. Available at: [Link]

-

Afonin, S., et al. (2008). Determining the Orientation and Localization of Membrane-Bound Peptides. PMC. Available at: [Link]

-

Aydin, M., & Aydin, D. (2019). Membrane Active Peptides and Their Biophysical Characterization. PMC. Available at: [Link]

-

Brouard, A., et al. (2000). Comparative effects of neurotensin, neurotensin(8-13) and [D-Tyr(11)]neurotensin applied into the ventral tegmental area on extracellular dopamine in the rat prefrontal cortex and nucleus accumbens. Neuroscience. Available at: [Link]

-

Adams, J. E., et al. (2020). Conformational Changes in Tyrosine 11 of Neurotensin Are Required to Activate the Neurotensin Receptor 1. ACS Publications. Available at: [Link]

-

Kinkead, B., & Nemeroff, C. B. (2006). The role of neurotensin in central nervous system pathophysiology: What is the evidence? Annals of the New York Academy of Sciences. Available at: [Link]

-

Wikipedia contributors. (n.d.). Neurotensin receptor 1. Wikipedia. Available at: [Link]

-

St-Gelais, F., et al. (2018). Ventral Midbrain NTS1 Receptors Mediate Conditioned Reward Induced by the Neurotensin Analog, D-Tyr[17]neurotensin. Frontiers in Behavioral Neuroscience. Available at: [Link]

-

Wikipedia contributors. (n.d.). Receptor (biochemistry). Wikipedia. Available at: [Link]

-

Adams, J. E., et al. (2020). Conformational Changes in Tyrosine 11 of Neurotensin Are Required to Activate the Neurotensin Receptor 1. PMC. Available at: [Link]

-

Ahyayauch, H., et al. (2023). Understanding Aβ Peptide Binding to Lipid Membranes: A Biophysical Perspective. MDPI. Available at: [Link]

-

Bodor, A., et al. (2019). Study of the Interaction of a Novel Semi-Synthetic Peptide with Model Lipid Membranes. MDPI. Available at: [Link]

-

Leinninger, G. M., et al. (2021). Role of Central Neurotensin in Regulating Feeding and Body Weight. Endocrinology. Available at: [Link]

-

Lumen Learning. (n.d.). Signaling Molecules and Cellular Receptors. Biology for Majors I. Available at: [Link]

-

Texas Gateway. (n.d.). 9.1 Signaling Molecules and Cellular Receptors. Texas Gateway. Available at: [Link]

-

Wimley, W. C., et al. (2016). Mapping membrane activity in undiscovered peptide sequence space using machine learning. PNAS. Available at: [Link]

-

Caron, M. G., et al. (2013). Neurotensin and its receptors in the control of glucose homeostasis. Frontiers in Endocrinology. Available at: [Link]

-

The Biochemist. (2022). Receptor agonists vs. antagonists vs. inverse agonists, and constitutive receptor activity. YouTube. Available at: [Link]

-

Nakase, I., et al. (2021). Lipid Membrane Interaction of Peptide/DNA Complexes Designed for Gene Delivery. Langmuir. Available at: [Link]

-

Boules, M., et al. (2013). Elucidating the Role of Neurotensin in the Pathophysiology and Management of Major Mental Disorders. MDPI. Available at: [Link]

-

Czene, A., et al. (2022). Membrane Association Modes of Natural Anticancer Peptides: Mechanistic Details on Helicity, Orientation, and Surface Coverage. MDPI. Available at: [Link]

-

Wolfe, J. M., et al. (2015). General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity. ACS Combinatorial Science. Available at: [Link]

-

Koutsopoulos, S. (2016). Biophysical Characterization of Membrane Proteins in Nanodiscs. PMC. Available at: [Link]

-

Wikipedia contributors. (n.d.). Neurotensin. Wikipedia. Available at: [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Neurotensin receptors. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

-

Farkas, J., et al. (2017). Differential Effects of Neurotensin NTS1 and NTS2 Receptors on Locomotion. PMC. Available at: [Link]

-

Khelashvili, G., et al. (2012). Modulation of the interaction between neurotensin receptor NTS1 and Gq protein by lipid. Journal of Molecular Biology. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Modulation of the interaction between neurotensin receptor NTS1 and Gq protein by lipid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neurotensin receptor 1 - Wikipedia [en.wikipedia.org]

- 4. Degradation of neurotensin by rat brain synaptic membranes: involvement of a thermolysin-like metalloendopeptidase (enkephalinase), angiotensin-converting enzyme, and other unidentified peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of neurotensin degradation by rat brain peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism Matters: A Taxonomy of Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]

- 8. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Receptor (biochemistry) - Wikipedia [en.wikipedia.org]

- 10. Signaling Molecules and Cellular Receptors | Biology for Majors I [courses.lumenlearning.com]

- 11. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neurotensin receptors: Binding properties, transduction pathways, and structure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neurotensin receptors: binding properties, transduction pathways, and structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparative effects of neurotensin, neurotensin(8-13) and [D-Tyr(11)]neurotensin applied into the ventral tegmental area on extracellular dopamine in the rat prefrontal cortex and nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Conformational Changes in Tyrosine 11 of Neurotensin Are Required to Activate the Neurotensin Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hepatic metabolism of neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Frontiers | Ventral Midbrain NTS1 Receptors Mediate Conditioned Reward Induced by the Neurotensin Analog, D-Tyr[11]neurotensin [frontiersin.org]

- 19. Frontiers | Antimicrobial Peptides: Interaction With Model and Biological Membranes and Synergism With Chemical Antibiotics [frontiersin.org]

- 20. mdpi.com [mdpi.com]

- 21. Membrane–Peptide Interactions: From Basics to Current Applications 2.0 - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Evolutionary Conservation and Functional Significance of the Neurotensin (1-11) Fragment